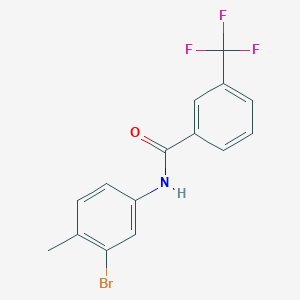

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide

Description

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzamide ring and a bromine atom at the 3-position of the aniline moiety, along with a methyl group at the 4-position (Figure 1). This compound’s structural features—halogenation (bromine), alkylation (methyl), and trifluoromethyl substitution—impart distinct electronic, steric, and physicochemical properties, making it relevant for applications in medicinal chemistry and agrochemical research.

Properties

IUPAC Name |

N-(3-bromo-4-methylphenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrF3NO/c1-9-5-6-12(8-13(9)16)20-14(21)10-3-2-4-11(7-10)15(17,18)19/h2-8H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGHVZXTVRPHEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide typically involves the following steps:

Amidation: The formation of the benzamide structure by reacting the brominated aromatic compound with 3-(trifluoromethyl)benzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

Catalysts: Use of catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.

Purification: Techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Such as amines or thiols for substitution reactions.

Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a chemical compound with a molecular weight of approximately 358.16 g/mol. It is a benzamide derivative featuring a bromine atom and a trifluoromethyl group, which contribute to its chemical reactivity and biological activity. The SMILES notation for this compound is CC1=CC=C(NC(=O)C2=CC=CC(C(F)(F)F)=C2)C=C1Br.

Scientific Research Applications

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a versatile chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. It has been studied for its potential as an antimicrobial and anticancer agent. Compounds with similar structures have demonstrated activity against various cancer cell lines, suggesting potential therapeutic applications.

Interaction Studies

Interaction studies involving N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide often focus on its binding affinity to biological targets such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Docking studies may reveal how this compound interacts with specific proteins involved in cancer proliferation pathways.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

N-(4-Bromo-2-Methylphenyl)-3-(Trifluoromethyl)Benzamide

- Molecular Formula: C₁₅H₁₁BrF₃NO

- Molecular Weight : 358.15 g/mol

- Key Differences: The bromine and methyl groups are positioned at the 4- and 2-positions of the aniline ring, respectively, compared to the target compound’s 3-bromo and 4-methyl configuration.

4-Bromo-N-[3-(Trifluoromethyl)Phenyl]Benzamide

- Molecular Formula: C₁₄H₉BrF₃NO

- Molecular Weight : 344.13 g/mol

- Key Differences : The bromine is located on the benzamide ring (4-position) rather than the aniline moiety. The absence of a methyl group reduces steric bulk, which could enhance solubility or alter metabolic stability .

Halogen and Functional Group Variations

N-[4-Bromo-3-(Trifluoromethyl)Phenyl]-5-Chloro-2-Hydroxybenzamide

- Molecular Formula: C₁₄H₈BrClF₃NO₂

- Molecular Weight : 396.57 g/mol

- Key Differences: A hydroxyl (-OH) and chlorine atom are introduced at the 2- and 5-positions of the benzamide ring.

3-Bromo-N-[4-Chloro-2-(Trifluoromethyl)Phenyl]Benzamide

- Molecular Formula: C₁₄H₈BrClF₃NO

- Molecular Weight : 378.57 g/mol

- Key Differences : Substitution of bromine (benzamide) and chlorine (aniline) introduces dual halogen effects. The electron-withdrawing chlorine may enhance electrophilic reactivity, while bromine contributes to steric hindrance .

Alkyl and Alkoxy Substitutions

N-(4-Methoxyphenyl)-3-Trifluoromethylbenzamide

- Molecular Formula: C₁₅H₁₂F₃NO₂

- Molecular Weight : 295.26 g/mol

- Key Differences: A methoxy (-OCH₃) group replaces the bromine and methyl groups.

N-Ethyl-N-(3-Methylphenyl)-3-Trifluoromethylbenzamide

- Molecular Formula: C₁₇H₁₆F₃NO

- Molecular Weight : 307.31 g/mol

- Key Differences : The amide nitrogen is substituted with an ethyl group and a 3-methylphenyl ring, increasing lipophilicity and steric bulk. This modification could enhance membrane permeability but reduce solubility .

Comparative Data Table

Implications of Structural Differences

- Electronic Effects : Bromine (electron-withdrawing) and methyl (electron-donating) groups in the target compound create a balanced electronic environment, whereas methoxy or chlorine substitutions (e.g., ) shift this balance significantly.

- Solubility : Hydroxyl-containing derivatives (e.g., ) exhibit higher polarity, while ethyl or trifluoromethyl groups enhance hydrophobicity .

- Bioactivity : Halogen positioning (e.g., 3-bromo vs. 4-bromo in ) may influence interactions with biological targets, as seen in pesticide analogs like flutolanil ().

Biological Activity

N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a brominated aromatic ring, which contribute to its unique properties. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, while the bromine atom can influence the electronic properties and steric hindrance.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Trifluoromethyl Group | Electronegative, increases potency |

| Bromine Substituent | Modifies electronic properties |

| Aromatic Rings | Provides structural rigidity |

Anticancer Properties

Research has demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, N-(3-(trifluoromethyl)phenyl)benzamides have shown potential in inhibiting discoidin domain receptors (DDR1/2), which are implicated in various cancers and fibrotic diseases. The inhibition of these receptors may lead to reduced tumor growth and metastasis .

Case Study: DDR Inhibition

In a study examining the effects of related benzamide derivatives on DDRs, compounds were evaluated for their ability to inhibit DDR-mediated signaling pathways. Results indicated that specific substitutions, such as the trifluoromethyl group, significantly enhanced inhibitory potency against DDR2, suggesting that N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide may exhibit similar effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the benzamide core in modulating biological activity. The introduction of electron-withdrawing groups such as trifluoromethyl significantly enhances the potency of these compounds by improving binding affinity to target proteins.

Table 2: SAR Insights

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Increases potency |

| Bromine | Modulates electronic properties |

| Methyl Group | Affects hydrophobicity |

The mechanisms through which N-(3-Bromo-4-Methylphenyl)-3-(Trifluoromethyl)Benzamide exerts its biological effects include:

- Inhibition of Kinase Activity : Compounds targeting DDRs may inhibit downstream signaling pathways involved in cell proliferation and survival.

- Disruption of Bacterial Cell Wall Synthesis : Similar benzamide derivatives have been shown to interfere with bacterial growth by inhibiting key enzymes involved in cell wall synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.